
(3-Isobutylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isobutylpyridin-4-yl)methanol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an isobutyl group at the third position and a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isobutylpyridin-4-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 4-pyridinemethanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isobutylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (3-Isobutylpyridin-4-yl)aldehyde, (3-Isobutylpyridin-4-yl)carboxylic acid.
Reduction: (3-Isobutylpyridin-4-yl)methane.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Isobutylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(3-Isopropylpyridin-4-yl)methanol: Similar structure with an isopropyl group instead of an isobutyl group.
(3-Butylpyridin-4-yl)methanol: Contains a butyl group at the third position.
(3-Methylpyridin-4-yl)methanol: Features a methyl group at the third position.
Uniqueness: (3-Isobutylpyridin-4-yl)methanol is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[3-(2-methylpropyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8(2)5-10-6-11-4-3-9(10)7-12/h3-4,6,8,12H,5,7H2,1-2H3 |
InChI Key |
JLEMUSBORDORIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
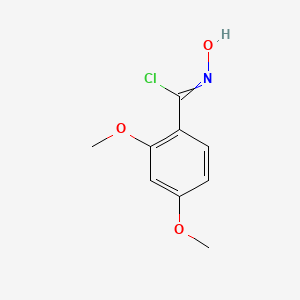
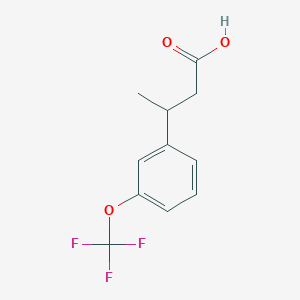




![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)
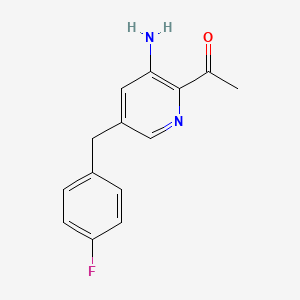
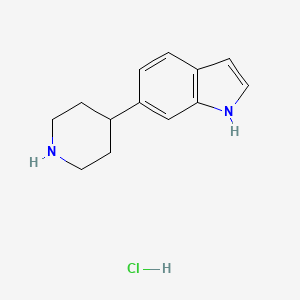

![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)
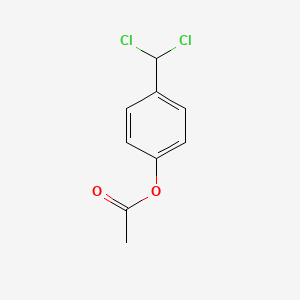
![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
